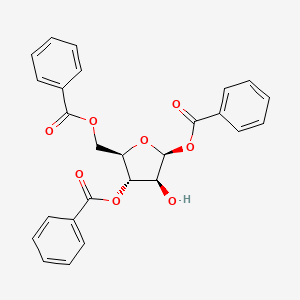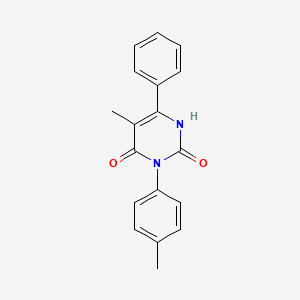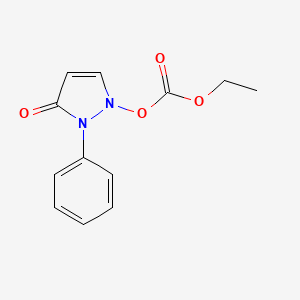
(2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate is a complex organic compound characterized by its tetrahydrofuran ring structure with multiple benzoyloxy and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions. This can be achieved using dihydroxy compounds and acid catalysts.
Introduction of Benzoyloxy Groups: Benzoylation reactions are employed to introduce benzoyloxy groups. Benzoyl chloride is commonly used as the benzoylating agent in the presence of a base such as pyridine.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions. Common oxidizing agents include pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The benzoyloxy groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, alcohols, and bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various esters and ethers.
Scientific Research Applications
(2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound’s benzoyloxy and hydroxyl groups enable it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate: Unique due to its specific stereochemistry and functional groups.
Tetrahydrofuran derivatives: Similar ring structure but different functional groups.
Benzoyloxy compounds: Similar functional groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a tetrahydrofuran ring with multiple benzoyloxy and hydroxyl groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22O8 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21+,22-,26+/m1/s1 |
InChI Key |
HUHVPBKTTFVAQF-SRCYTUNASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone](/img/structure/B12910219.png)




![6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12910238.png)



![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)



